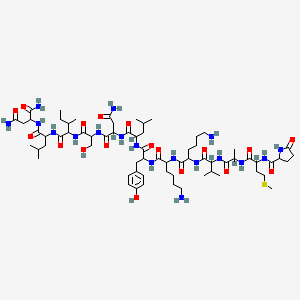

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2

Description

Nomenclature and Synonyms

The peptide Pyr-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 follows standardized nomenclature rules for linear peptides. Its IUPAC name is L-pyroglutamyl-L-methionyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparagyl-L-seryl-L-isoleucyl-L-leucyl-L-asparaginamide . The abbreviated sequence, using three-letter amino acid codes, is Pyr-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ , where "Pyr" denotes pyroglutamic acid (a cyclic derivative of glutamic acid) and "NH₂" indicates C-terminal amidation.

Key synonyms include:

- (Pyr¹⁶)-VIP (16–28) (human, mouse, rat)

- pE-MAVKKYLNSILN-NH₂ (single-letter code representation)

- FP109561 (developmental code)

The peptide is cataloged under PubChem CID 90469812 and CAS registry number 134907-86-1. Its HELM (Hierarchical Editing Language for Macromolecules) notation, PEPTIDE1{[Glp].M.A.V.K.K.Y.L.N.S.I.L.N.[am]}$$$$ , provides a machine-readable representation of its modular structure.

Historical Context and Discovery

The discovery of Pyr-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 is rooted in mid-20th-century research on vasoactive intestinal peptide (VIP), a 28-amino-acid neuropeptide first isolated from porcine intestine in 1969. VIP’s broad physiological roles—including vasodilation, immunomodulation, and neurotransmitter activity—prompted efforts to synthesize truncated analogs for structure-activity studies.

This specific fragment, corresponding to VIP residues 16–28, was engineered to investigate the functional importance of VIP’s C-terminal region. The N-terminal pyroglutamylation (Pyr) enhances metabolic stability by resisting aminopeptidase degradation, while C-terminal amidation mimics post-translational modifications observed in natural peptides. Early pharmacological studies in the 1990s demonstrated that (Pyr¹⁶)-VIP (16–28) retains partial agonist activity at VIP receptors, making it a pivotal tool for dissecting receptor-ligand interactions.

Relevance in Contemporary Chemical and Biological Research

In modern research, Pyr-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 serves three primary roles:

- Receptor Selectivity Studies : The peptide’s truncated structure exhibits selectivity for VPAC₁ receptors over VPAC₂, aiding in the development of subtype-specific ligands for treating autoimmune and inflammatory diseases.

- Enzyme Inhibition : Modifications to its lysine-rich region (residues 5–6) have yielded analogs that inhibit serine proteases like human kallikrein 2 (hK2), a target in prostate cancer therapy.

- Structural Biology : Its conformational flexibility—precluding 3D modeling per PubChem data—has spurred interest in advanced spectroscopic techniques to resolve dynamic peptide-receptor binding motifs.

Recent studies highlight its utility in exploring neuroendocrine-immune crosstalk, particularly in mucosal tolerance and inflammation.

Overview of Structural and Functional Significance

The peptide’s 13-residue sequence (Pyr-MAVKKYLNSILN-NH₂ ) integrates features critical for bioactivity:

The juxtaposition of hydrophilic (Lys, Asn) and hydrophobic (Met, Leu, Ile) residues facilitates both aqueous solubility and membrane penetration. Functional assays reveal that deletion of VIP’s N-terminal 15 residues in this fragment abolishes full agonist activity but preserves antagonistic effects, suggesting a role in competitive receptor inhibition.

Properties

Molecular Formula |

C68H114N18O18S |

|---|---|

Molecular Weight |

1503.8 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C68H114N18O18S/c1-11-37(8)55(68(104)83-47(29-35(4)5)62(98)79-45(56(73)92)31-51(71)89)86-66(102)50(33-87)84-65(101)49(32-52(72)90)82-63(99)46(28-34(2)3)80-64(100)48(30-39-18-20-40(88)21-19-39)81-60(96)41(16-12-14-25-69)76-59(95)42(17-13-15-26-70)78-67(103)54(36(6)7)85-57(93)38(9)74-58(94)44(24-27-105-10)77-61(97)43-22-23-53(91)75-43/h18-21,34-38,41-50,54-55,87-88H,11-17,22-33,69-70H2,1-10H3,(H2,71,89)(H2,72,90)(H2,73,92)(H,74,94)(H,75,91)(H,76,95)(H,77,97)(H,78,103)(H,79,98)(H,80,100)(H,81,96)(H,82,99)(H,83,104)(H,84,101)(H,85,93)(H,86,102) |

InChI Key |

STMJJEHETNCHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group is removed to allow the next amino acid to couple.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Biochemical Research

1.1 Role in Vasoactive Intestinal Peptide (VIP) Studies

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 is a modified form of vasoactive intestinal peptide (VIP), a neuropeptide involved in numerous physiological processes such as vasodilation and smooth muscle relaxation. Research indicates that this compound can mimic or enhance the actions of VIP, making it a valuable tool for studying gastrointestinal function and potential therapeutic applications in treating conditions like irritable bowel syndrome and other gastrointestinal disorders .

1.2 Interaction with Cellular Receptors

Studies have demonstrated that this peptide interacts with specific receptors, influencing cellular signaling pathways. For instance, its binding affinity to the VPAC1 receptor has been characterized, which plays a crucial role in mediating the effects of VIP in various tissues . Understanding these interactions aids in elucidating the mechanisms behind VIP-related physiological responses.

Pharmacological Applications

2.1 Potential Therapeutic Uses

Due to its structural similarity to VIP, Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 has been investigated for its potential therapeutic uses in treating cardiovascular diseases and metabolic disorders. The peptide's ability to induce vasodilation suggests it could be beneficial in managing hypertension and heart failure . Furthermore, ongoing studies are assessing its efficacy in modulating immune responses, which may lead to novel treatments for autoimmune diseases.

2.2 Drug Development

The compound's unique properties have made it a candidate for drug development. Researchers are exploring its use as a scaffold for designing new peptides with enhanced stability and bioactivity. The incorporation of modifications like pyrrolidine residues may improve the peptide's resistance to enzymatic degradation, thereby increasing its therapeutic potential .

Materials Science

3.1 Self-Assembled Peptide Hydrogels

Recent advances have shown that Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can be utilized in creating self-assembled peptide hydrogels. These hydrogels exhibit excellent biocompatibility and tunable mechanical properties, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds . The ability to control the physical properties of these materials allows for tailored approaches in regenerative medicine.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical Research | Study of gastrointestinal function | Mimics actions of vasoactive intestinal peptide |

| Pharmacological Uses | Potential treatment for hypertension and autoimmune diseases | Influences cellular signaling via VPAC1 receptor |

| Drug Development | Scaffold for new peptide design | Enhanced stability and bioactivity through modifications |

| Materials Science | Self-assembled hydrogels for biomedical applications | Excellent biocompatibility and tunable properties |

Case Studies

Case Study 1: Vasoactive Intestinal Peptide Analogues

Research published in various journals has focused on analogues of vasoactive intestinal peptides, including Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2. These studies have highlighted the importance of structural modifications in enhancing receptor binding affinity and biological activity, providing insights into designing more effective therapeutic agents .

Case Study 2: Peptide Hydrogels in Tissue Engineering

A study demonstrated the use of peptide-based hydrogels incorporating Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 for supporting cell adhesion and proliferation in tissue engineering applications. Results indicated improved cell viability and functionality compared to traditional scaffolding materials .

Mechanism of Action

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 exerts its effects by binding to specific receptors on the cell surface, such as the vasoactive intestinal peptide receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound can modulate immune responses, influence neurotransmitter release, and regulate smooth muscle activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Peptides

Structural Comparison

Key Observations :

- Length : The target peptide (14 residues) is intermediate in size compared to VIP antagonist (26 residues) and helicokinin III (8 residues).

- Charged Residues : The Lys-Lys motif in the target peptide creates a localized positive charge, similar to the Arg-Arg cluster in the VIP antagonist. This may influence membrane permeability or receptor interactions .

- Modifications : N-terminal pyroglutamation and C-terminal amidation are shared with cosmetic peptides (), enhancing metabolic stability .

Functional and Application Comparison

VIP Antagonist () :

- Synthesis : Likely employs SPPS with Fmoc/t-Bu chemistry, similar to the target peptide .

- Divergence : Longer sequence and sulfur-containing residues (Met, Cys) suggest distinct folding requirements.

Neuromedin U () :

- Role : Binds neurokinin receptors, regulating smooth muscle contraction and appetite.

- Structural Contrast : Lacks charged clusters but contains aromatic residues (Phe, Tyr) for receptor binding .

Cosmetic Peptides () :

- Role : Anti-aging or moisturizing agents (e.g., collagen stimulation).

- Divergence : Shorter sequences and lack of charged motifs compared to the target peptide .

Biological Activity

Biological Activity of Bioactive Peptides

Bioactive peptides, such as the one , exhibit a range of biological activities that can be attributed to their amino acid composition, sequence, and structural properties.

Antioxidant Activity

Peptides with specific amino acid residues are known for their antioxidant properties. For example, peptides containing aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) are excellent at donating protons to electron-deficient radicals, enhancing their radical-scavenging abilities .

| Amino Acid | Antioxidant Mechanism |

|---|---|

| Tyr | Hydrogen atom transfer |

| Phe | Hydrogen atom transfer |

| Cys | Sulfhydryl group reaction with radicals |

| His | Hydrogen donating and lipid peroxyl radical trapping |

Given the presence of Tyr in the sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2", it is likely that this peptide possesses antioxidant activity.

Anti-Inflammatory and Immunomodulatory Effects

Bioactive peptides can modulate immune responses and exhibit anti-inflammatory properties. For instance, peptides derived from lactoferrin have been shown to reprogram human macrophages to an anti-inflammatory/pro-resolving phenotype by inhibiting lipopolysaccharide (LPS)-induced TNF-α and IL-6 secretion and increasing IL-10 levels .

The presence of lysine (Lys) residues in the peptide could be significant, as Lys is often involved in interactions with immune cells and can influence inflammatory responses.

Cardiovascular Health

Bioactive peptides can have beneficial effects on cardiovascular health. For example, certain peptides can correct endothelial dysfunction, reduce blood pressure, and improve microcirculation. The endothelial dysfunction correcting properties of erythropoietin mimetic peptides have been demonstrated in rat models of preeclampsia .

The sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2" may have similar cardiovascular benefits, although specific studies would be needed to confirm this.

Anti-Cancer Properties

Small molecular peptides can inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in cancer cells. For instance, synthetic peptides derived from proteins overexpressed in lung cancer have shown the ability to inhibit cell proliferation and suppress tumor growth in KRAS-mutated cells .

While the specific sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2" has not been studied in this context, its potential anti-cancer properties could be explored based on the presence of amino acids known to be involved in cell signaling and regulation.

Antioxidant Activity Case Study

A study on the antioxidant properties of bioactive peptides highlighted that the properties of the residue next to the C-terminal position play a key role in determining the antioxidant activity. Hydrophilic and hydrogen bonding residues are favored in this position. Although the specific sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2" ends with an asparagine (Asn) residue, which is polar and could contribute to antioxidant activity, detailed experiments would be necessary to quantify this effect .

Immunomodulatory Effects Case Study

A study on lactoferrin-derived peptides demonstrated their ability to modulate human macrophages to an anti-inflammatory/pro-resolving phenotype. While the sequence "Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2" is not derived from lactoferrin, its immunomodulatory potential could be explored given the presence of Lys residues, which are often involved in immune interactions .

Amino Acid Composition and Potential Biological Activities

| Amino Acid | Position | Potential Biological Activity |

|---|---|---|

| Pyr | 1 | Structural stability |

| Met | 2 | Antioxidant (sulfur-containing) |

| Ala | 3 | Structural stability |

| Val | 4 | Structural stability |

| Lys | 5, 6 | Immunomodulatory, anti-inflammatory |

| Tyr | 7 | Antioxidant |

| Leu | 8 | Structural stability |

| Asn | 9, 13 | Antioxidant, polar residue |

| Ser | 10 | Hydrogen bonding |

| Ile | 11 | Structural stability |

| Leu | 12 | Structural stability |

| Asn-NH2 | 13 | Antioxidant, polar residue |

| Mechanism | Amino Acid Involved | Potential Effect |

|---|---|---|

| Antioxidant activity | Tyr, Met, Asn | Radical scavenging, lipid peroxyl radical trapping |

| Immunomodulation | Lys | Anti-inflammatory, pro-resolving phenotype |

| Cardiovascular benefits | Multiple | Endothelial dysfunction correction, blood pressure reduction |

| Anti-cancer properties | Multiple | Cell proliferation inhibition, apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyr-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm is used to assess purity. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. For detailed protocols, refer to standardized peptide synthesis guidelines and validate against retention times and spectral data from reference compounds .

Q. How should researchers assess the stability of this peptide under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers at pH 3–9 and temperatures ranging from 4°C to 37°C. Monitor degradation via RP-HPLC over 7–14 days. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (−20°C). Include controls with protease inhibitors if studying enzymatic stability .

Q. What analytical techniques are critical for characterizing secondary structures of this peptide?

- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is essential for identifying α-helical or β-sheet conformations. Pair with molecular dynamics simulations (e.g., GROMACS) to correlate experimental spectra with predicted structural models. Validate using nuclear magnetic resonance (NMR) if isotopic labeling is feasible .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and computational predictions for this peptide?

- Methodological Answer : Re-evaluate force field parameters in molecular docking simulations (e.g., AutoDock Vina) to account for post-translational modifications or solvation effects. Validate predictions via alanine-scanning mutagenesis followed by surface plasmon resonance (SPR) to measure binding affinity changes. Cross-reference with structural data from cryo-EM or X-ray crystallography if available .

Q. What experimental designs are optimal for studying peptide-membrane interactions in lipid bilayers?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure insertion kinetics into synthetic lipid monolayers. Pair with fluorescence anisotropy to assess membrane fluidity changes. For in situ analysis, employ neutron reflectometry or atomic force microscopy (AFM) to visualize peptide-induced bilayer perturbations. Include controls with scrambled-sequence peptides to isolate sequence-specific effects .

Q. How can researchers optimize folding conditions for this peptide to minimize aggregation during in vitro studies?

- Methodological Answer : Screen folding buffers using a fractional factorial design (e.g., varying ionic strength, redox agents like glutathione, and chaperone proteins). Monitor aggregation via dynamic light scattering (DLS) and Thioflavin T fluorescence. Apply design of experiments (DoE) software (e.g., JMP) to identify statistically significant factors .

Data Analysis & Contradiction Management

Q. How should discrepancies between in vitro and in vivo activity data be addressed?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma stability, tissue distribution) to assess bioavailability. Use proteomic profiling (LC-MS/MS) to identify binding partners or degradation pathways in vivo. If bioactivity is lost, consider peptide PEGylation or encapsulation in liposomes to enhance stability .

Q. What statistical approaches are recommended for handling low signal-to-noise ratios in peptide-receptor binding assays?

- Methodological Answer : Apply robust regression models (e.g., Theil-Sen estimator) to minimize outlier effects. Use bootstrapping to estimate confidence intervals for binding constants (e.g., Kd). Normalize data to internal controls (e.g., housekeeping proteins) and validate via orthogonal methods like microscale thermophoresis (MST) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.